Thiophene-2-carboxylic acid, 3-[2-(4-fluorophenoxy)acetylamino]-, methyl ester
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Overview
Description
METHYL 3-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE: is a complex organic compound that features a thiophene ring, a fluorophenoxy group, and an acetylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Fluorophenoxy Acetyl Intermediate: This step involves the reaction of 4-fluorophenol with acetic anhydride to form 4-fluorophenoxyacetyl chloride.
Coupling with Thiophene Derivative: The intermediate is then reacted with a thiophene derivative in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophenes or phenoxy derivatives.
Scientific Research Applications
METHYL 3-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 3-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-{[2-(2-CHLORO-4-FLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE
- ETHYL 2-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE
Uniqueness
METHYL 3-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorophenoxy group, in particular, enhances its stability and interaction with biological targets.
Properties
Molecular Formula |
C14H12FNO4S |
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Molecular Weight |
309.31 g/mol |
IUPAC Name |
methyl 3-[[2-(4-fluorophenoxy)acetyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C14H12FNO4S/c1-19-14(18)13-11(6-7-21-13)16-12(17)8-20-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,17) |
InChI Key |
PMVMHWGMRXTHTM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)COC2=CC=C(C=C2)F |
Origin of Product |
United States |
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